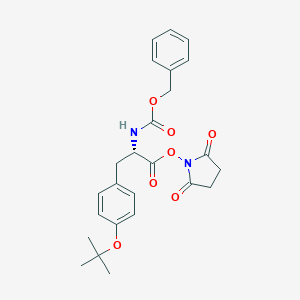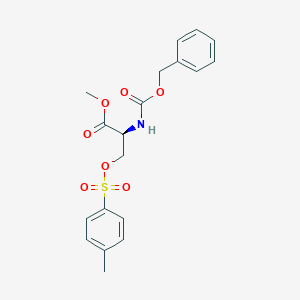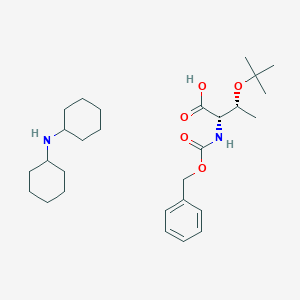
Z-Tyr(tBu)-OSu
描述
Z-Tyr(tBu)-OSu, also known as N-Cbz-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, is a derivative of the amino acid tyrosine. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. The presence of the carbobenzoxy (Cbz) protecting group and the tert-butyl (tBu) group enhances its stability and reactivity, making it a valuable reagent in organic chemistry.
作用机制
Target of Action
Z-Tyr(tBu)-OSu is a derivative of tyrosine . Tyrosine is a non-essential amino acid that plays a critical role in the production of several important substances in the body, including proteins, enzymes, and hormones. It is also involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Mode of Action
Tyrosine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .
Biochemical Pathways
This compound, being a tyrosine derivative, is likely to affect the same biochemical pathways as tyrosine. These include the pathways involved in the synthesis of proteins, enzymes, and hormones, as well as neurotransmitters . The downstream effects of these pathways can have significant impacts on various physiological functions, including muscle growth and repair, cognitive function, and stress response .
Pharmacokinetics
Tyrosine is well-absorbed and distributed throughout the body, where it is metabolized by various enzymes and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of tyrosine, given their structural similarity. This includes influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr(tBu)-OSu typically involves the esterification of N-Cbz-O-tert-butyl-L-tyrosine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions. The general reaction scheme is as follows:
- Dissolve N-Cbz-O-tert-butyl-L-tyrosine and N-hydroxysuccinimide in an anhydrous solvent.
- Add dicyclohexylcarbodiimide to the solution and stir at low temperature.
- After the reaction is complete, filter off the dicyclohexylurea byproduct and purify the product using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Z-Tyr(tBu)-OSu undergoes various chemical reactions, primarily focusing on its role in peptide synthesis. The key reactions include:
Amide Bond Formation: this compound reacts with amines to form stable amide bonds, a crucial step in peptide synthesis.
Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Amide Bond Formation: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Substitution Reactions: Nucleophiles such as alcohols or thiols can be used, and the reaction conditions vary depending on the desired product.
Major Products Formed
Amide Bond Formation: The major product is the corresponding amide, which is a key intermediate in peptide synthesis.
Substitution Reactions: Depending on the nucleophile used, various derivatives of this compound can be formed.
科学研究应用
Z-Tyr(tBu)-OSu has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is widely used in the synthesis of peptides and proteins, serving as a key reagent for forming amide bonds.
Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine: The compound is employed in the development of peptide-based drugs and therapeutic agents, contributing to advancements in drug design and delivery.
Industry: In industrial applications, this compound is used in the production of biopolymers and other advanced materials.
相似化合物的比较
Z-Tyr(tBu)-OSu can be compared with other similar compounds such as:
N-Cbz-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH): This compound lacks the N-hydroxysuccinimide ester group, making it less reactive in amide bond formation.
N-Cbz-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tBu)-OMe): This derivative has a methyl ester group instead of the NHS ester, which affects its reactivity and applications in peptide synthesis.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the NHS ester group, making it a valuable reagent in peptide synthesis and other chemical transformations.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJTOVTUWDKCW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560649 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10068-67-4 | |
| Record name | Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10068-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)











